Product packaging for dihydroptychantol A(Cat. No.:)

dihydroptychantol A

Cat. No.: B1257984
M. Wt: 424.5 g/mol
InChI Key: CAERJCHUDDRZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydroptychol A (DHA) is a macrocyclic bisbibenzyl compound, a class of phytochemicals uniquely sourced from liverworts such as Asterella angusta . This compound is of significant interest in biochemical and oncological research due to its dual mechanisms of action. Studies demonstrate that DHA induces programmed cell death in human cancer cells, notably by triggering an initial protective autophagy followed by apoptosis; this process is associated with the p53 pathway, involving both nuclear and cytoplasmic functions of the tumor suppressor protein . In addition to its direct cytotoxic effects, which include the inhibition of cell proliferation and induction of G2/M-phase cell cycle arrest, DHA exhibits potent multidrug resistance (MDR) reversal activity . It has been shown to overcome resistance in adriamycin-resistant human myelogenous leukemia (K562/A02) and vincristine-resistant KB/VCR cells, primarily by inhibiting the function and expression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter . The compound has also shown antifungal properties, underscoring its broad range of bioactivity . As a naturally derived compound with a synthesized counterpart available, Dihydroptychantol A serves as a valuable tool for probing the mechanisms of cell death, the interplay between autophagy and apoptosis, and for developing novel strategies to combat multidrug resistance in cancer therapeutics . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24O4 B1257984 dihydroptychantol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

IUPAC Name

2,16-dioxapentacyclo[22.2.2.13,7.117,21.010,15]triaconta-1(26),3,5,7(30),10(15),11,13,17,19,21(29),24,27-dodecaene-4,12-diol

InChI

InChI=1S/C28H24O4/c29-23-11-15-27-22(18-23)10-6-21-9-14-26(30)28(17-21)31-24-12-7-19(8-13-24)4-5-20-2-1-3-25(16-20)32-27/h1-3,7-9,11-18,29-30H,4-6,10H2

InChI Key

CAERJCHUDDRZHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=CC=C2)OC3=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C(C=C3)O

Synonyms

dihydroptychantol A

Origin of Product

United States

Advanced Structural Analysis Techniques

Micro-Electron Diffraction (MicroED) Analysis

Micro-Electron Diffraction (MicroED) is an emerging cryogenic electron microscopy (cryo-EM) technique that has revolutionized the structural determination of small molecules, particularly those that are difficult to crystallize into sizes suitable for X-ray crystallography. nih.govresearchgate.netmedicineinnovates.comu-tokyo.ac.jpnih.gov This method can determine atomic-resolution structures from nanocrystals, which are significantly smaller than those required for conventional diffraction techniques. nih.govnih.gov

Given that this compound is a macrocyclic compound, a class of molecules known for their structural flexibility which can impede the growth of large, well-ordered crystals, MicroED presents a powerful potential tool for its detailed structural analysis. nih.govresearchgate.netmedicineinnovates.com The technique is advantageous as it requires only nanogram amounts of material and can often obtain high-quality structural data directly from a powdered sample, bypassing the need for extensive crystallization screening. nih.govresearchgate.net

While there are no specific reports in the surveyed literature of MicroED being applied to this compound itself, its application to other complex macrocycles demonstrates its suitability for this class of natural products. nih.govresearchgate.netmedicineinnovates.com An MicroED analysis of this compound could provide precise bond lengths, angles, and conformational details that are not readily obtainable from other techniques, offering deeper insights into its three-dimensional structure.

The general workflow for a hypothetical MicroED analysis of this compound would involve the following steps:

Step Description
1. Sample Preparation A small amount of powdered this compound would be applied to an electron microscopy grid.
2. Data Collection The grid would be frozen and placed in a transmission electron microscope. A series of electron diffraction patterns would be collected as the crystal is continuously rotated in the electron beam.
3. Data Processing The collected diffraction data would be processed using specialized software to determine the unit cell parameters and integrate the reflection intensities.
4. Structure Solution and Refinement The crystal structure would be solved using direct methods and then refined to yield a final atomic model.

This advanced technique holds the promise of providing a definitive, high-resolution crystal structure of this compound, which would be invaluable for understanding its structure-activity relationships.

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Dihydroptychantol A

The total synthesis of this compound has been a significant endeavor in organic chemistry, showcasing the power of modern synthetic methods to construct complex natural products.

Historical and Current Synthetic Approaches

Initial efforts toward the synthesis of bis-bibenzyls, the class of compounds to which this compound belongs, have laid the groundwork for more complex targets. dntb.gov.ua Over the years, synthetic strategies have evolved, with a notable recent contribution from Lou and co-workers who described a convergent synthesis of this compound. soton.ac.uk Their approach commenced with the synthesis of two key fragments, which were then coupled and cyclized to form the macrocyclic structure. soton.ac.uk This highlights a common and effective strategy in the synthesis of large, complex molecules: a convergent approach where different parts of the molecule are synthesized separately before being joined together.

The quest for efficient and stereoselective syntheses remains an active area of research. Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is of particular importance for biologically active compounds like this compound. pharmaguideline.comslideshare.netslideshare.net The development of catalytic asymmetric methods has been a major focus, offering the potential to generate large quantities of the desired enantiomerically pure compound from achiral starting materials. nobelprize.org

Key Chemical Reactions and Methodologies in DHA Synthesis

The construction of this compound relies on a toolbox of powerful chemical reactions. These reactions are carefully chosen to create the desired bonds and stereochemistry with high efficiency and selectivity.

A critical step in the synthesis of this compound is the macrocyclization, the formation of the large ring that defines its structure. Several strategies have been explored for this purpose. mdpi.comunivie.ac.at

Wittig Reaction: The Wittig reaction is a well-established method for forming carbon-carbon double bonds from an aldehyde or ketone and a phosphonium (B103445) ylide. nih.govlibretexts.orgresearchgate.net In the synthesis reported by Lou and co-workers, a Wittig reaction was employed to couple two major fragments of the molecule. soton.ac.uk This reaction is valued for its reliability and the predictable placement of the newly formed double bond. libretexts.org The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct. total-synthesis.com

Ullmann Coupling: The Ullmann reaction is a classic copper-catalyzed method for forming carbon-carbon or carbon-heteroatom bonds, particularly aryl-aryl or aryl-ether bonds. organic-chemistry.orguni-giessen.deorganic-chemistry.org While early versions required harsh conditions, modern variations have been developed that proceed at lower temperatures. organic-chemistry.org This reaction can be used to form the biaryl ether linkages present in this compound.

Chan-Lam-Evans Coupling: The Chan-Lam-Evans coupling is a copper-catalyzed cross-coupling reaction that forms aryl ethers or aryl amines from aryl boronic acids and alcohols or amines, respectively. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can be performed at room temperature and in the presence of air. wikipedia.orgorganic-chemistry.org Investigations into the synthesis of this compound analogues have utilized the Chan-Lam-Evans coupling to form key aryl ether bonds. soton.ac.uk

Ring-Closing Metathesis (RCAM): Ring-closing metathesis is a powerful and widely used reaction in the synthesis of cyclic compounds, including macrocycles. rsc.orgorganic-chemistry.orgwikipedia.orgpearson.com Catalyzed by transition metal complexes, typically containing ruthenium, RCAM facilitates the intramolecular reaction of two alkene functional groups to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.org This strategy has been investigated for the formation of the macrocyclic core of complex natural products. soton.ac.ukmdpi.com

Comparison of Macrocyclization Strategies in Organic Synthesis
ReactionKey FeaturesCatalyst/ReagentBond FormedTypical Conditions
Wittig ReactionForms C=C double bonds from carbonyls and ylides. nih.govlibretexts.orgPhosphonium ylideC=COften requires a strong base to generate the ylide. total-synthesis.com
Ullmann CouplingForms aryl-aryl or aryl-ether bonds. organic-chemistry.orgCopperC-C (aryl-aryl), C-O (aryl-ether)Traditionally high temperatures, but milder conditions have been developed. organic-chemistry.org
Chan-Lam-Evans CouplingCouples aryl boronic acids with alcohols or amines. wikipedia.orgCopperC-O (aryl-ether), C-N (aryl-amine)Often room temperature, open to air. wikipedia.org
Ring-Closing Metathesis (RCAM)Forms cyclic alkenes from dienes. wikipedia.orgRuthenium or Molybdenum catalystsC=CTolerant of many functional groups. organic-chemistry.org

A convergent approach, where different sections of the molecule are synthesized independently before being joined, is a common strategy for complex molecules like this compound. rsc.orgnih.gov This approach allows for the efficient construction of the target molecule and facilitates the preparation of analogues by modifying the individual fragments. The coupling of these fragments often employs the same powerful reactions used for macrocyclization, such as the Wittig reaction or various cross-coupling reactions. soton.ac.uknih.govrsc.org

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is crucial for exploring its biological activities and understanding its structure-activity relationships. nih.govmdpi.comedu.krdnih.gov

Design Principles for Structural Modification

The design of new derivatives is guided by several principles aimed at enhancing desired properties or exploring the role of different parts of the molecule. diva-portal.orgacs.orgresearchgate.netiksuda.com A key strategy is to start with a central intermediate from the total synthesis and then introduce various modifications. nih.gov This allows for the systematic exploration of how changes in the chemical structure affect the compound's properties. For instance, modifications can be made to the side chains or the aromatic rings to investigate their influence on biological activity. nih.gov The goal is often to create analogues that are more potent, more selective, or have improved pharmacokinetic properties.

Introduction of Specific Moieties (e.g., Thiazole (B1198619) Rings)

A key strategy in the derivatization of this compound has been the introduction of heterocyclic rings, such as thiazole, to enhance its biological activity. Notably, research has focused on modifying the peripheral phenolic groups to incorporate these moieties.

A significant study in this area detailed the synthesis of this compound (DHA) and its novel derivatives featuring thiazole rings. nih.gov The primary objective of this research was to develop more potent multidrug resistance (MDR) reversal agents for use in cancer chemotherapy. nih.gov The synthesis of these derivatives, specifically compounds 19-22 , demonstrated a strategic approach to modifying the parent molecule. nih.gov

While the specific reaction schemes for the introduction of the thiazole ring onto the this compound scaffold are often part of detailed synthetic sequences, the general and widely adopted method for constructing a thiazole ring is the Hantzsch thiazole synthesis. This classical method typically involves the condensation reaction between an α-haloketone and a thioamide. In the context of derivatizing this compound, this would likely involve preparing a haloacetylated derivative of the this compound phenolic groups, which would then be reacted with a suitable thioamide to form the thiazole ring.

The synthesized thiazole-containing derivatives of this compound were evaluated for their ability to reverse multidrug resistance in cancer cell lines. nih.gov The research findings indicated that several of these new analogues exhibited potent MDR reversal activities. nih.gov Specifically, compounds 19 , 20 , and 21 , along with a synthetic intermediate 17 , showed a significant increase in the cytotoxicity of vincristine (B1662923) in resistant KB/VCR cells. nih.gov The potency of these derivatives was found to be 3.2 to 4.3 times stronger than that of the natural this compound. nih.gov

CompoundDescriptionMDR Reversal Activity (Reversal Fold) nih.gov
This compoundNatural ProductBaseline
17 Synthetic Intermediate10.54 - 13.81
19 Thiazole Derivative10.54 - 13.81
20 Thiazole Derivative10.54 - 13.81
21 Thiazole Derivative10.54 - 13.81
22 Thiazole DerivativeNot specified as most potent

These findings underscore the value of introducing specific chemical moieties, such as thiazole rings, as a viable strategy for enhancing the therapeutic properties of this compound.

Synthetic Challenges and Advancements in Derivatization

The synthesis of this compound and its derivatives is not without significant challenges, primarily stemming from its complex macrocyclic bisbibenzyl structure. A major hurdle in the synthesis of this class of compounds is the construction of the large, strained macrocyclic ring. soton.ac.ukrsc.org The macrocyclization step, which involves the formation of the large ring from a linear precursor, often proceeds with low yields due to the inherent ring strain and competing intermolecular reactions. soton.ac.uk

Key challenges include:

Macrocyclization Efficiency: Achieving high yields in the ring-closing step is a persistent challenge. The flexibility of the open-chain precursor can lead to the formation of undesired oligomers and polymers instead of the desired intramolecular cyclization product.

Regioselectivity: The presence of multiple similar phenolic hydroxyl groups and aromatic rings requires precise control over the regioselectivity of reactions to ensure that functionalization occurs at the desired position.

Stereochemistry: Although this compound itself is achiral, the introduction of certain substituents or the synthesis of related, more complex bisbibenzyls can introduce chiral centers or elements of planar and axial chirality, adding another layer of complexity to the synthesis. soton.ac.uk

Despite these challenges, advancements in synthetic methodologies have facilitated the synthesis and derivatization of this compound and related compounds. The development of more efficient coupling reactions and macrocyclization strategies has been a key area of progress. For instance, the use of modern catalytic systems and high-dilution techniques can favor the desired intramolecular cyclization, leading to improved yields of the macrocyclic core.

The successful synthesis of thiazole derivatives of this compound with enhanced biological activity highlights the progress in overcoming some of these synthetic hurdles. nih.gov This work not only provides access to novel compounds for biological evaluation but also contributes to the growing toolbox of synthetic strategies for the modification of complex natural products. The ability to systematically modify the structure of this compound opens up new avenues for the development of potent and selective therapeutic agents.

Biological Activities and Mechanistic Studies of Dihydroptychantol a

Antifungal Activity

Dihydroptychantol A has been identified as an antifungal active macrocyclic bisbibenzyl. nih.gov Its efficacy against various fungal pathogens, including Candida albicans, has been a subject of investigation. researchgate.netdntb.gov.ua

In vitro Efficacy Against Fungal Pathogens (e.g., Candida albicans)

While the primary focus of many studies on this compound has shifted towards its anticancer properties, its foundational discovery was linked to its antifungal capabilities. nih.gov Research has shown its activity against Candida albicans, an opportunistic fungal pathogen responsible for candidiasis. researchgate.netnih.gov The emergence of drug-resistant Candida strains underscores the importance of exploring novel antifungal agents like this compound. frontiersin.org

Methodologies for Antifungal Assessment (e.g., TLC Bioautography, Broth Microdilution)

The antifungal properties of compounds like this compound are typically evaluated using established laboratory techniques. These methods are crucial for determining the minimum inhibitory concentration (MIC) and understanding the spectrum of activity.

Thin-Layer Chromatography (TLC) Bioautography: This technique is a valuable tool for screening plant extracts for antimicrobial compounds. mdpi.com In this method, the extract is separated on a TLC plate, which is then sprayed with a suspension of the target microorganism. chromatographyonline.com After incubation, zones of growth inhibition appear where active compounds are located, allowing for their identification. chromatographyonline.comnih.gov This method is particularly useful for the initial detection of antifungal agents in complex natural product mixtures. nih.gov

Broth Microdilution: This is a quantitative method used to determine the MIC of an antimicrobial agent. mdpi.com It involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate. chromatographyonline.com Each well is then inoculated with the fungal pathogen. Following incubation, the lowest concentration of the compound that prevents visible fungal growth is identified as the MIC. mdpi.com This method provides a precise measure of the antifungal potency of a substance. frontiersin.org

Modulation of Multidrug Resistance (MDR) in Cellular Models

A significant area of research on this compound revolves around its ability to counteract multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. mdpi.comfrontiersin.org this compound has shown promise in reversing this resistance, particularly in cell lines that overexpress P-glycoprotein (P-gp), a key protein involved in drug efflux. researchgate.netmdpi.com

Reversal of Chemoresistance in Drug-Resistant Cancer Cell Lines (e.g., K562/A02, KB/VCR)

This compound has demonstrated a significant ability to reverse chemoresistance in various drug-resistant cancer cell lines. Studies have specifically highlighted its effects on adriamycin-resistant human myelogenous leukemia cells (K562/A02) and vincristine-resistant human oral cancer cells (KB/VCR). nih.govmolaid.com

In the K562/A02 cell line, this compound was found to enhance the cytotoxicity of adriamycin in a dose-dependent manner. nih.govmdpi.com Similarly, in KB/VCR cells, it increased the cytotoxic effect of vincristine (B1662923). nih.gov The reversal of MDR was not as significant in the non-MDR parental cell lines, suggesting a specific action on the resistance mechanisms. mdpi.com

Table 1: MDR Reversal Activity of this compound

Cell Line Resistant To Chemotherapeutic Agent Reversal Effect of this compound Reference
K562/A02 Adriamycin Adriamycin Potentiation of cytotoxicity nih.govmdpi.com
KB/VCR Vincristine Vincristine Increased cytotoxicity nih.gov
H460/tax Paclitaxel Paclitaxel Dose-dependent enhancement of cytotoxicity mdpi.com

Mechanistic Investigations of MDR Reversal

The mechanism by which this compound reverses MDR has been a key focus of investigation. Research points towards its interaction with the P-glycoprotein (P-gp) transporter, a primary driver of MDR in many cancers. nih.govmdpi.com

P-glycoprotein, also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively removes chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. wikipedia.orgmdpi.com this compound appears to counteract this process through a dual mechanism.

Studies have shown that this compound can inhibit the function of P-gp. nih.gov Flow cytometry experiments revealed that in the presence of this compound, the accumulation of P-gp substrates like adriamycin and rhodamine 123 significantly increased within K562/A02 cells. nih.gov Concurrently, a notable decrease in the efflux of rhodamine 123 was observed, indicating a direct inhibition of P-gp's pumping activity. nih.gov

Furthermore, this compound has been shown to affect the expression of P-gp. nih.govmdpi.com Treatment of K562/A02 cells with this compound led to a dose-dependent reduction in the expression of P-gp at both the protein and mRNA levels, as determined by flow cytometry and RT-PCR, respectively. nih.gov This suggests that this compound not only blocks the P-gp pump but also reduces the number of pumps present on the cell surface.

Table 2: Mechanistic Effects of this compound on P-gp

Mechanism Experimental Observation Cell Line Reference
Inhibition of P-gp Activity Increased intracellular accumulation of adriamycin and rhodamine 123 K562/A02 nih.gov
Decreased efflux of rhodamine 123 K562/A02 nih.gov
Reduction of P-gp Expression Dose-dependent decrease in P-gp protein expression K562/A02 nih.govmdpi.com
Reduction in P-gp mRNA levels K562/A02 nih.gov
Alteration of Intracellular Drug Accumulation and Efflux

This compound has been identified as a compound with properties that can reverse multi-drug resistance. nih.gov The development of multidrug resistance in cancer cells is a significant hurdle in chemotherapy. nih.gov A primary mechanism behind this resistance is the increased efflux of chemotherapeutic drugs from cancer cells, which leads to lower intracellular drug concentrations. nih.govoaepublish.comnih.gov This process is often mediated by transmembrane transporters, particularly those from the ATP-binding cassette (ABC) superfamily. nih.govoaepublish.commdpi.com

Research has shown that certain natural compounds can counteract this resistance. For instance, this compound has been noted to decrease the expression of P-glycoprotein (P-gp), a prominent ABC transporter. nih.gov By inhibiting the function of these efflux pumps, such compounds can increase the intracellular accumulation of anticancer drugs, thereby re-sensitizing resistant cancer cells to treatment. nih.govmdpi.comd-nb.info The overexpression of these transporters is a leading cause of chemotherapy failure. nih.gov

Induction of Autophagy and Apoptosis in Cellular Models

This compound has been demonstrated to induce both autophagy and subsequent apoptosis in human osteosarcoma U2OS cells. nih.gov This dual effect on programmed cell death pathways highlights its potential as a subject for cancer research. nih.govoncotarget.com

Autophagy Induction: Morphological and Molecular Markers (e.g., LC3-II)

The induction of autophagy by this compound is characterized by distinct morphological and molecular changes within the cell. nih.gov Morphologically, treatment with this compound leads to the formation of double-membrane-bound autophagic vacuoles, which are ultrastructural hallmarks of autophagy. nih.gov

At the molecular level, a key indicator of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.govcellbiolabs.com Studies have shown that this compound treatment increases the levels of LC3-II, confirming the induction of autophagy. nih.gov The expression of LC3-II is a widely accepted marker for the level of autophagy in cells. nih.gov

Table 1: Effect of this compound on Autophagy Markers in U2OS Cells

MarkerObservationReference
Autophagic VacuolesFormation of double-membrane-bound structures nih.gov
LC3-IIIncreased protein levels nih.gov

Apoptosis Induction and Cell Cycle Arrest (e.g., G2/M-phase)

Following the induction of autophagy, this compound triggers apoptotic cell death. nih.gov This is accompanied by an arrest of the cell cycle in the G2/M phase. nih.gov Cell cycle checkpoints are crucial for maintaining genomic integrity, and their dysregulation is a common feature of cancer. chosunobr.org The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. chosunobr.orgfrontiersin.org

This compound's ability to induce G2/M phase arrest is linked to its effect on key regulatory proteins. nih.gov Specifically, it has been observed to decrease the expression of cyclin B1. nih.gov Cyclin B1, in complex with cyclin-dependent kinase 1 (CDK1), forms the mitosis-promoting factor (MPF), which is essential for the G2/M transition. chosunobr.orgfrontiersin.orgmdpi.com By reducing cyclin B1 levels, this compound effectively halts cell cycle progression at this critical checkpoint. nih.gov

Table 2: Impact of this compound on Cell Cycle and Apoptosis in U2OS Cells

ProcessKey FindingAssociated Molecular ChangeReference
Cell CycleArrest in G2/M phaseDecrease in cyclin B1 expression nih.gov
ApoptosisInduced following autophagy- nih.gov

Involvement of Key Molecular Pathways

The induction of autophagy and apoptosis by this compound is not a random occurrence but is orchestrated through specific molecular signaling pathways. nih.gov The tumor suppressor protein p53 has been identified as a central player in mediating these effects. nih.gov

Role of the p53 Pathway: Nuclear Expression, Phosphorylation, and Target Gene Regulation (e.g., p21)

This compound has been shown to modulate the p53 pathway significantly. nih.gov Treatment with this compound leads to an increased nuclear expression of p53 and induces its phosphorylation. nih.gov Phosphorylation is a critical step in the activation of p53, allowing it to function as a transcription factor. wikipedia.orgthermofisher.com Once activated, p53 can regulate the expression of a multitude of target genes that are involved in processes such as cell cycle arrest and apoptosis. thermofisher.comcancer.gov

A key target gene of p53 that is upregulated by this compound is p21 (also known as p21Waf1/Cip1). nih.gov The p21 protein is a potent cyclin-dependent kinase inhibitor that can enforce cell cycle arrest, including at the G2/M checkpoint. wikipedia.orgnih.gov The p53-p21 axis is a well-established pathway for inducing cell cycle arrest in response to cellular stress. nih.gov

Interestingly, while nuclear p53 levels increase, this compound causes a reduction in cytoplasmic p53. nih.gov This differential localization of p53 appears to be crucial for its dual role in promoting both autophagy and apoptosis. nih.gov

Table 3: this compound's Influence on the p53 Pathway

p53-Related EventEffect of this compoundConsequenceReference
Nuclear p53 ExpressionIncreasedActivation of target genes nih.gov
p53 PhosphorylationInducedActivation of p53 nih.gov
Cytoplasmic p53 ExpressionReducedStimulation of autophagy nih.gov
p21 Gene ExpressionUpregulatedCell cycle arrest nih.gov
Interplay Between Autophagy and Apoptosis

The relationship between autophagy and apoptosis is complex and can be either cooperative or antagonistic depending on the cellular context. oncotarget.com In the case of this compound-treated U2OS cells, autophagy appears to play a protective role, impeding the ultimate demise of the cell through apoptosis. nih.gov This is evidenced by the finding that inhibiting autophagy with 3-methyladenine (B1666300) actually potentiated the apoptotic cell death induced by this compound. nih.gov

This suggests that while this compound initiates both processes, the autophagic response may initially serve as a survival mechanism to cope with the cellular stress induced by the compound. nih.govoncotarget.com However, when this autophagic response is overwhelmed or inhibited, the cell is pushed towards the apoptotic pathway. nih.gov The crosstalk between these two pathways is a critical determinant of cell fate. oncotarget.commdpi.com this compound's ability to modulate both cytoplasmic and nuclear p53 functions is a key aspect of this interplay. nih.gov

Modulation of Cell Cycle Regulators (e.g., Cyclin B1)

This compound (DHA), a macrocyclic bisbibenzyl derived from the liverwort Asterella angusta, has been identified as a modulator of the cell cycle in cancer cells. amazonaws.com Research conducted on human osteosarcoma U2OS cells demonstrated that DHA induces cell cycle arrest at the G₂/M phase. amazonaws.commdpi.com This arrest is a critical mechanism for controlling cell proliferation and is often a target for anti-cancer therapies.

The progression of cells from the G₂ phase to the M (mitosis) phase is tightly controlled by a complex of proteins, primarily Cyclin B1 and its partner, cyclin-dependent kinase 1 (CDK1). Cyclin B1 levels typically rise during the S and G₂ phases, peaking at the onset of mitosis. researchgate.net Studies have shown that the G₂/M arrest induced by this compound is directly associated with a significant decrease in the expression of Cyclin B1. amazonaws.com By reducing the levels of this key mitotic cyclin, DHA effectively prevents cancer cells from entering mitosis, thereby halting their division and proliferation. amazonaws.com This targeted modulation of a crucial cell cycle regulator highlights a primary mechanism of its anti-cancer action.

Table 1: Effect of this compound (DHA) on Cell Cycle Distribution in U2OS Cells

Treatment Group% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
ControlData not specifiedData not specifiedData not specified
DHA-treatedMarked DecreaseMarked DecreaseMarked Increase

This table summarizes qualitative findings from studies demonstrating that DHA treatment leads to an accumulation of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint. amazonaws.com

Other Investigated Biological Modulations in in vitro Systems

Beyond its direct impact on cell cycle regulators, this compound has been studied for a range of other biological effects in various in vitro cancer models. These investigations have revealed its influence on cancer cell proliferation and its potential to interact with other critical molecular pathways involved in tumor development and therapeutic resistance. amazonaws.comdntb.gov.ua

This compound and its synthetic derivatives have demonstrated significant anti-proliferative effects across several human cancer cell lines. dntb.gov.ua In human osteosarcoma U2OS cells, DHA was shown to inhibit proliferation effectively. amazonaws.com Furthermore, studies on its synthesized derivatives have broadened the scope of its anti-proliferative action. Marked decreases in cell viability were observed in K562 (human chronic myelogenous leukemia) and adriamycin-resistant K562/A02 cell lines following treatment. dntb.gov.ua However, the growth inhibitory effects were less pronounced in vincristine-resistant KB/VCR and their parental KB cell lines, suggesting a degree of cell-type specificity in its cytotoxic action. dntb.gov.ua

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. While some secondary metabolites from bryophytes, the plant group from which DHA is derived, have been reported to inhibit angiogenesis, direct experimental studies detailing the specific effects of this compound on angiogenic pathways, such as those involving Vascular Endothelial Growth Factor (VEGF), are not extensively documented in the available scientific literature. dntb.gov.ua

Table 2: Anti-proliferative Activity of this compound (DHA) Derivatives

Cell LineCompound TypeObserved Effect
K562DHA DerivativesMarked decrease in cell viability
K562/A02DHA DerivativesMarked decrease in cell viability
KBDHA DerivativesLess inhibitory effect on cell growth
KB/VCRDHA DerivativesMost resistant to growth inhibition

This table summarizes the differential anti-proliferative effects of synthesized DHA derivatives on various cancer cell lines. dntb.gov.ua

Mechanistic studies have revealed that this compound's anti-cancer effects are linked to the modulation of several key molecular pathways beyond cell cycle control. amazonaws.com A significant finding is its interaction with the p53 tumor suppressor pathway. In U2OS cells, which have wild-type p53, DHA treatment was found to increase the nuclear expression and phosphorylation of p53. amazonaws.com This activation leads to the upregulation of p53's target gene, p21(Waf1/Cip1), a potent inhibitor of cyclin-dependent kinases. amazonaws.com

In addition to apoptosis, DHA also induces autophagy in cancer cells, a cellular process of self-digestion. amazonaws.com This was characterized by the formation of double-membraned autophagic vacuoles and an increase in the levels of LC3-II, a key protein marker for autophagy. amazonaws.com Interestingly, the inhibition of this autophagic process appeared to enhance DHA-mediated apoptosis, suggesting that the initial autophagic response may serve as a protective mechanism that ultimately fails, leading to cell death. amazonaws.com

Another critical aspect of DHA's activity is its ability to reverse multidrug resistance (MDR), a major obstacle in chemotherapy. dntb.gov.ua DHA was shown to have significant MDR-reverting activity in chemoresistant cancer cells. amazonaws.comdntb.gov.ua Its synthetic derivatives demonstrated even more potent MDR reversal, increasing the cytotoxicity of conventional chemotherapeutic drugs like vincristine in resistant cell lines. dntb.gov.ua

Table 3: Summary of Other Molecular Pathways Modulated by this compound (DHA)

Molecular Target/PathwayEffect of DHA Treatment
p53 Pathway Increased nuclear expression and phosphorylation of p53. amazonaws.com
Upregulation of the p53 target gene p21(Waf1/Cip1). amazonaws.com
Autophagy Induction of autophagy, marked by increased LC3-II levels. amazonaws.com
Multidrug Resistance (MDR) Reversal of MDR in chemoresistant cancer cells. dntb.gov.ua

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Potency

Initial studies on DHA and its naturally occurring and synthetic analogs have provided foundational insights into the structural features crucial for its MDR reversal activity. DHA, a macrocyclic bisbibenzyl, demonstrated the ability to enhance the cytotoxicity of adriamycin in resistant K562/A02 cells, with a reversal fold of 8.18 at a 20 µM concentration. nih.gov

Further investigations into structural modifications revealed that certain changes can diminish this activity. For instance, two O-methylated DHA derivatives and a C7′-C8′ dehydrogenated analog exhibited a lower MDR reversal effect compared to the parent DHA molecule. mdpi.com This suggests that the free hydroxyl groups and the saturated nature of the ethyl bridge are important for optimal activity.

Conversely, targeted synthetic modifications have led to derivatives with significantly enhanced potency. A key strategy has been the introduction of a thiazole (B1198619) ring, which has yielded analogs with MDR reversal activities 3.2 to 4.3 times stronger than that of natural DHA. nih.gov

Analysis of DHA Derivatives for Enhanced Activities

The synthesis and evaluation of novel DHA derivatives have been central to enhancing its therapeutic potential. By introducing new functional groups and heterocyclic rings, researchers have successfully created analogs with superior MDR reversal capabilities. nih.gov

Impact of Thiazole Ring Introduction on MDR Reversal

A significant breakthrough in the SAR of DHA was the synthesis of derivatives incorporating a thiazole ring. nih.gov These novel compounds were evaluated for their ability to reverse MDR in adriamycin-resistant K562/A02 and vincristine-resistant KB/VCR cancer cell lines. nih.gov

Among the synthesized thiazole-containing analogs, compounds 19 , 20 , and 21 , along with an intermediate compound 17 , displayed potent MDR reversal activities. nih.gov At a concentration of 10 µM, these compounds increased the cytotoxicity of vincristine (B1662923) in KB/VCR cells with reversal folds ranging from 10.54 to 13.81. nih.govmolaid.com This represents a 3.2 to 4.3-fold increase in potency compared to the parent compound, DHA. nih.gov These findings underscore the strategic importance of incorporating a thiazole moiety to enhance the MDR reversal activity of dihydroptychantol A.

Methodologies for SAR Elucidation

The elucidation of SAR for this compound and its derivatives relies on a combination of chemical synthesis and biological evaluation. The fundamental approach involves the rational design and synthesis of new analogs, followed by in vitro testing to determine their biological activity.

A common methodology involves the chemical synthesis of a series of related compounds where specific parts of the lead molecule, in this case, DHA, are systematically varied. byu.edu These derivatives are then subjected to biological assays, such as the MTT assay, to evaluate their cytotoxicity and their ability to reverse drug resistance in various cancer cell lines. nih.govnih.gov

Flow cytometry is another crucial technique used to investigate the mechanisms underlying the observed activities. For instance, it has been used to measure the accumulation of fluorescent drug surrogates like rhodamine 123 in resistant cells, providing insights into the inhibition of efflux pumps like P-glycoprotein (P-gp). nih.gov Furthermore, techniques like RT-PCR and Western blotting can be employed to analyze the expression levels of proteins such as P-gp, helping to determine if the compounds act by inhibiting the pump's function, reducing its expression, or both. nih.govmdpi.com

Rational Design for Future Research and Lead Optimization

The insights gained from SAR studies provide a roadmap for the rational design of future generations of this compound analogs with improved therapeutic profiles. The finding that introducing a thiazole ring significantly boosts MDR reversal activity points towards further exploration of this chemical space. nih.gov Future research could focus on synthesizing a wider array of thiazole-containing derivatives with different substituents on the thiazole ring to further optimize potency and selectivity. ijper.orgijpsjournal.com

Moreover, the observation that O-methylation reduces activity suggests that maintaining free hydroxyl groups is beneficial. mdpi.com This information is critical for designing new analogs. Lead optimization efforts could also involve computational approaches, such as molecular docking, to simulate the interaction of DHA derivatives with their biological targets, like P-glycoprotein. researchgate.net This can help in predicting which structural modifications are most likely to enhance binding affinity and, consequently, biological activity.

By integrating chemical synthesis, biological evaluation, and computational modeling, future research can continue to refine the structure of this compound, paving the way for the development of potent and selective MDR reversal agents for cancer therapy.

Biosynthetic Considerations

General Biosynthetic Pathways of Macrocyclic Bisbibenzyls

The biosynthesis of macrocyclic bisbibenzyls is a specialized branch of phenylpropanoid metabolism. pnas.org The foundational steps are shared across many plant species, but the subsequent dimerization and cyclization are characteristic of liverworts. rsc.orgrsc.org The general pathway begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps to produce the monomeric bibenzyl building blocks. uni-muenchen.denih.gov

The proposed biosynthetic route starts with the conversion of L-phenylalanine to dihydro-p-coumaric acid. uni-muenchen.de The activated form, dihydro-p-coumaroyl-CoA, then serves as a starter unit for a type III polyketide synthase, specifically a bibenzyl synthase (BBS) or stilbenecarboxylate synthase (STCS). nih.govresearchgate.net This enzyme catalyzes the condensation of the starter unit with three molecules of malonyl-CoA. uni-muenchen.deresearchgate.net The resulting linear polyketide undergoes cyclization and aromatization to form prelunularic acid, which is then converted to lunularic acid, a key bibenzyl precursor. uni-muenchen.deresearchgate.net The crucial final step in forming the macrocycle is the intermolecular phenolic oxidative coupling of two of these lunularic acid-derived bibenzyl units. uni-muenchen.de This dimerization is catalyzed by cytochrome P-450 enzymes, which facilitate the formation of the ether bridges that define the macrocyclic structure. uni-muenchen.deresearchgate.net

Table 1: Key Enzymes in the General Bisbibenzyl Biosynthetic Pathway

EnzymeAbbreviationFunction in Pathway
Phenylalanine ammonia-lyasePALCatalyzes the deamination of L-phenylalanine to cinnamic acid. researchgate.netresearchgate.net
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to produce p-coumaric acid. researchgate.netresearchgate.net
4-Coumarate:CoA ligase4CLActivates p-coumaric acid derivatives by adding a Coenzyme A (CoA) thioester. researchgate.netresearchgate.net
Double Bond ReductaseDBRReduces the double bond in the side chain of coumaroyl-CoA derivatives to form dihydro-p-coumaroyl-CoA. researchgate.net
Stilbenecarboxylate SynthaseSTCSA type III polyketide synthase that condenses dihydro-p-coumaroyl-CoA with three malonyl-CoA units to form lunularic acid. researchgate.netresearchgate.net
Cytochrome P450 MonooxygenaseCYP450Catalyzes the regioselective intermolecular and intramolecular oxidative coupling of bibenzyl monomers to form the macrocyclic bisbibenzyl scaffold. uni-muenchen.deresearchgate.net

Table 2: Key Intermediates in the General Bisbibenzyl Biosynthetic Pathway

IntermediateDescription
L-PhenylalanineThe primary amino acid precursor. uni-muenchen.de
Cinnamic AcidFormed from L-phenylalanine by PAL. researchgate.net
Dihydro-p-coumaroyl-CoAThe starter unit for polyketide synthesis, formed from the phenylpropanoid pathway. uni-muenchen.deresearchgate.net
Malonyl-CoAThe extender units used in the polyketide synthesis. uni-muenchen.denih.gov
Prelunularic AcidA stilbenecarboxylic acid intermediate formed by STCS. uni-muenchen.de
Lunularic AcidA key bibenzyl monomer, formed from prelunularic acid, that serves as the building block for macrocyclic bisbibenzyls. uni-muenchen.deresearchgate.net

Postulated Cyclization Pathways Leading to Bisbiaryl Ether Scaffolds

The formation of the defining feature of many macrocyclic bisbibenzyls—the bisbiaryl ether (dibenzofuran) or diaryl ether linkages—is a critical step that dictates the final structure and subtype of the molecule. researchgate.net This macrocyclization is achieved through phenolic oxidative coupling, a reaction catalyzed by specific cytochrome P450 enzymes. uni-muenchen.de These enzymes facilitate the regioselective coupling of two bibenzyl monomers, derived from lunularic acid, to create the large ring structure. rsc.orguni-muenchen.de

The mechanism is believed to involve the generation of radical intermediates on the phenolic rings of the bibenzyl precursors. The cytochrome P450 enzyme controls the precise location of this oxidation and the subsequent coupling, ensuring that the correct ether bonds are formed to yield specific macrocyclic scaffolds, such as those seen in the marchantin and ptychantol series. uni-muenchen.deresearchgate.net This enzymatic control over the intramolecular cyclization is essential for overcoming the entropic challenge of forming a large, strained macrocycle and for establishing the correct stereochemistry, including any axial chirality present in the final molecule. researchgate.net The process results in the creation of one or two ether bridges, linking the two bibenzyl units together to form the characteristic bisbiaryl ether core. researchgate.net

Unraveling the Specific Biosynthetic Pathway of Dihydroptychantol A

While the general biosynthetic framework for macrocyclic bisbibenzyls is established, the precise enzymatic steps leading specifically to this compound have not been fully elucidated. researchgate.net this compound is a member of the ptychantol subgroup of bisbibenzyls, first isolated from the liverwort Asterella angusta. researchgate.netnih.gov Its biosynthesis is presumed to follow the general pathway involving the oxidative dimerization of two lunularic acid-derived bibenzyl units.

Based on its structure, the formation of this compound involves the coupling of two distinct C14 bibenzyl precursors. The specific regiochemistry of the two ether linkages suggests a highly controlled, enzyme-catalyzed oxidative coupling event. It is hypothesized that one or more specific cytochrome P450 monooxygenases present in Asterella angusta are responsible for this precise macrocyclization. These enzymes would guide the coupling of the two bibenzyl monomers in a specific orientation to form the unique ether linkages that define the ptychantol scaffold. Further investigation, including the identification and characterization of the specific STCS and cytochrome P450 enzymes from Asterella angusta, is required to fully unravel the biosynthetic pathway of this compound. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions of DHA Research

Research on dihydroptychantol A has made several significant contributions to the field of natural product chemistry and pharmacology. One of the most notable findings is its ability to revert multidrug resistance (MDR) in cancer cells. ecnu.edu.cndcu.ie Specifically, DHA isolated from Asterella angusta has been shown to enhance the cytotoxicity of adriamycin in chemoresistant K562/A02 cells. mdpi.com This has positioned DHA as a promising lead compound for the development of adjuvants in cancer chemotherapy.

Furthermore, studies have elucidated the pro-apoptotic and autophagic effects of DHA. For instance, in human osteosarcoma U2OS cells, DHA was found to induce autophagy followed by apoptosis, a process associated with the p53 pathway. nih.govfrontiersin.org These findings contribute to the understanding of the molecular mechanisms underlying the anticancer potential of bisbibenzyls. The isolation and structural elucidation of DHA and its derivatives have also been a significant academic achievement, showcasing the application of advanced spectroscopic techniques to complex natural products. mdpi.comresearchgate.netrhhz.net

Unexplored Research Avenues and Methodological Advancements

Despite the progress made, several areas of DHA research remain underexplored, and the application of cutting-edge methodologies could provide deeper insights.

The characterization of DHA and other bisbibenzyls has heavily relied on a combination of chromatographic and spectroscopic methods. researchgate.net Traditional extraction methods involve solvents like methanol, ethanol, and diethyl ether, followed by purification using silica (B1680970) gel or Sephadex LH-20 chromatography. mdpi.com Structure elucidation is then typically achieved through a combination of:

High-Resolution Mass Spectrometry (HR-MS): To determine the elemental composition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC) to establish the connectivity and stereochemistry of the molecule. researchgate.netrhhz.net

Future research could benefit from the application of even more advanced and hyphenated analytical techniques to enhance the efficiency of isolation and structural analysis of novel DHA analogs from various bryophyte species. niscpr.res.in These techniques could include Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for rapid profiling and identification of related compounds in crude extracts. niscpr.res.in

Table 1: Advanced Analytical Techniques in Natural Product Research

Technique Application in DHA Research Potential Advantages
UHPLC-HRMS/MS Rapid screening and identification of DHA and its analogs in liverwort extracts. Increased resolution, sensitivity, and speed compared to conventional HPLC.
Supercritical Fluid Chromatography (SFC) Preparative separation of complex mixtures of bisbibenzyls. Environmentally friendly (uses CO2), suitable for non-polar compounds.
Cryoprobe NMR Structure elucidation of minor constituents with limited sample amounts. Significantly higher sensitivity, reducing the required sample quantity.

| Computational Structure Elucidation (CASE) | Aiding in the structural determination of novel bisbibenzyls. | Can help to solve complex structures by combining spectroscopic data with computational algorithms. mdpi.com |

To date, the mechanistic understanding of DHA's biological activity has been primarily derived from targeted cellular and molecular assays. nih.govfrontiersin.org A more comprehensive understanding can be achieved by integrating various "omics" technologies. mdpi.comtaylorfrancis.comnih.gov These high-throughput approaches can provide a systems-level view of the cellular response to DHA treatment. multi-omicsfacility.com

Genomics and Transcriptomics: Can identify the genes and signaling pathways that are modulated by DHA. nih.govnih.gov For example, transcriptomic analysis of DHA-treated cancer cells could reveal the full spectrum of gene expression changes, offering clues about its mode of action and potential off-target effects. researchgate.net

Proteomics: Can identify the protein targets of DHA and its downstream effects on protein expression and post-translational modifications. multi-omicsfacility.com Chemical proteomics could be employed to directly identify the proteins that bind to DHA. multi-omicsfacility.com

Metabolomics: Can provide a snapshot of the metabolic alterations induced by DHA, offering insights into its effects on cellular metabolism. mdpi.comnih.gov Untargeted metabolomics can reveal unexpected metabolic pathways affected by the compound. mdpi.com

The integration of these multi-omics datasets, often referred to as panomics or integrative omics, can help to construct detailed molecular networks that illustrate the complex mechanisms of action of DHA. nih.govmulti-omicsfacility.comfrontiersin.org This approach is crucial for moving beyond a one-drug-one-target paradigm and embracing a more holistic understanding of natural product pharmacology. researchgate.netresearchgate.net

Importance of Continued Academic Research on DHA and Related Compounds

Continued academic research on this compound and other bisbibenzyls is of paramount importance for several reasons. Bryophytes, the plant group from which these compounds are derived, remain a relatively untapped reservoir of chemical diversity. nih.govscispace.com Many species have not been chemically investigated, and thus, there is a high probability of discovering novel bisbibenzyls and other bioactive molecules with unique structures and pharmacological properties. mdpi.comresearchgate.net

The diverse biological activities reported for bisbibenzyls, including cytotoxic, antimicrobial, and neuroprotective effects, highlight their potential as scaffolds for the development of new therapeutic agents. mdpi.comnih.govsci-hub.se The ability of DHA to overcome multidrug resistance is particularly significant in the context of oncology, where chemoresistance remains a major clinical challenge. dcu.ienih.gov

Furthermore, studying the biosynthesis of these complex molecules in liverworts can provide valuable insights into plant biochemistry and evolution. ecnu.edu.cn Understanding the enzymatic machinery responsible for constructing the intricate macrocyclic structure of DHA could pave the way for biosynthetic production of these compounds using metabolic engineering or synthetic biology approaches. frontiersin.org This would ensure a sustainable supply for further research and development, overcoming the limitations associated with isolation from natural sources. researchgate.net

Q & A

Q. What are the primary spectroscopic techniques for confirming the structural identity of dihydroptychantol A?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation. For NMR, analyze 1H^1H, 13C^13C, and 2D spectra (COSY, HSQC, HMBC) to confirm carbon-hydrogen connectivity and stereochemistry. MS (e.g., HR-ESI-MS) provides molecular weight and fragmentation patterns. Cross-reference spectral data with published literature to validate assignments .

Q. How can researchers ensure the purity of this compound isolates in natural product studies?

Use High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection. Establish purity thresholds (e.g., ≥95%) via area normalization. Validate methods using certified reference standards if available. For novel compounds, combine multiple techniques (e.g., TLC, HPLC, and melting point analysis) .

Q. What in vitro models are commonly used to assess the bioactivity of this compound?

Cell-based assays (e.g., cytotoxicity, anti-inflammatory, or antioxidant assays) are standard. For cytotoxicity, use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves and IC50_{50} calculations .

Q. How should researchers design experiments to evaluate this compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Use Arrhenius equations to predict shelf life under standard conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Systematically compare experimental variables:

  • Source variability : Check compound purity and extraction methods.
  • Assay conditions : Scrutinize cell lines, incubation times, and solvent controls (e.g., DMSO cytotoxicity).
  • Statistical rigor : Apply meta-analysis to pooled data, addressing heterogeneity via Cochrane criteria (e.g., I2^2 statistic) .

Q. How can computational methods enhance mechanistic studies of this compound?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, receptors). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. Pair with in vitro assays (e.g., enzyme inhibition) for experimental confirmation .

Q. What experimental designs minimize confounding factors in in vivo toxicity studies of this compound?

Adopt OECD guidelines for animal studies:

  • Dose selection : Use pilot studies to determine LD50_{50} and subchronic doses.
  • Control groups : Include vehicle-only and positive controls (e.g., known hepatotoxins).
  • Endpoint analysis : Measure serum biomarkers (ALT, AST) and histopathology. Apply blinding to reduce observer bias .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Investigate pharmacokinetic factors:

  • Bioavailability : Assess absorption/metabolism using Caco-2 cell models or liver microsomes.
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites.
  • Tissue distribution : Apply radiolabeling or whole-body autoradiography in animal models .

Q. What methodologies validate the specificity of this compound’s interaction with proposed molecular targets?

Combine CRISPR/Cas9-mediated gene knockout with rescue experiments. For example, silence the target gene in a cell line and reintroduce it via transfection to confirm restored activity. Use surface plasmon resonance (SPR) to measure binding kinetics in real time .

Q. How can researchers optimize synthetic routes for this compound analogs to improve bioactivity?

Apply Design of Experiments (DoE) principles:

  • Factor screening : Use Plackett-Burman designs to identify critical reaction parameters (e.g., temperature, catalyst).
  • Response surface methodology : Optimize yields and selectivity via central composite designs.
  • Bioactivity testing : Prioritize analogs with lower IC50_{50} values in structure-activity relationship (SAR) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.